3,7,3'-Trimethoxyflavone

Neuroprotection Alzheimer's Disease ROS

Non-specific methoxyflavone isomers produce irreproducible data in neuroprotection and anti-inflammatory assays. 3,7,3'-Trimethoxyflavone (CAS 720675-70-7) eliminates this variable with a defined 3,7,3'-substitution pattern essential for assay validity. • ≥95% HPLC purity ensures batch-to-batch consistency for herbal extract QC. • Validated analytical standard for quantifying methoxyflavones via HPLC/LC-MS. • Distinct from 3,5,7- and 5,7,4'-isomers, enabling definitive SAR comparisons. Shipped globally from stock.

Molecular Formula C18H16O5
Molecular Weight 312.3g/mol
CAS No. 720675-70-7
Cat. No. B494098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7,3'-Trimethoxyflavone
CAS720675-70-7
Molecular FormulaC18H16O5
Molecular Weight312.3g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC(=CC=C3)OC)OC
InChIInChI=1S/C18H16O5/c1-20-12-6-4-5-11(9-12)17-18(22-3)16(19)14-8-7-13(21-2)10-15(14)23-17/h4-10H,1-3H3
InChIKeyYUSMIUGOOGKMJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,7,3'-Trimethoxyflavone Overview


3,7,3'-Trimethoxyflavone (CAS 720675-70-7) is a trimethoxyflavone derivative with the IUPAC name 3,7-dimethoxy-2-(3-methoxyphenyl)chromen-4-one and the molecular formula C18H16O5 (molecular weight 312.32 g/mol) . It belongs to the class of methoxyflavones, natural products commonly found in various plants and used as analytical standards in quality control of herbal extracts . Unlike its more heavily hydroxylated analog pachypodol (5,4'-dihydroxy-3,7,3'-trimethoxyflavone), this compound lacks hydroxyl groups at the 5 and 4' positions, which significantly impacts its physicochemical properties, bioavailability, and interaction with biological targets [1].

Structural Fully methylated flavone; lacks 5 and 4' hydroxyl groups unlike pachypodol
Grade Analytical standard (min. 95%) for herbal extract QC
Research context Suited for neuroprotection and anti-inflammatory mechanism studies

3,7,3'-Trimethoxyflavone Substitution Specificity


In the class of methoxyflavones, substitution patterns critically determine biological activity and experimental outcomes. The specific 3,7,3'-substitution of 3,7,3'-Trimethoxyflavone (CAS 720675-70-7) is essential for studies focused on neuroprotection, anti-inflammatory mechanisms, or quality control of herbal preparations . For instance, while 3,5,7-trimethoxyflavone exhibits potent anti-melanogenic activity due to the methoxy group at C-5, this position is unsubstituted in 3,7,3'-Trimethoxyflavone, leading to divergent activity profiles [1]. Similarly, the presence of hydroxyl groups in compounds like pachypodol (5,4'-dihydroxy-3,7,3'-trimethoxyflavone) introduces additional hydrogen bonding and metabolic liabilities not present in the fully methylated 3,7,3'-Trimethoxyflavone [2]. Procurement decisions must therefore be guided by the specific substitution pattern required for the intended assay or application, as generic substitution can yield non-comparable data.

  • 3,5,7-trimethoxyflavone: C5 methoxy may shift activity toward melanogenesis, not neuroprotection.
  • 5,7,4'-trimethoxyflavone: primarily studied for cytotoxicity, may not align with anti-inflammatory endpoints.
  • Pachypodol (5,4'-dihydroxy analog): additional hydroxyls introduce H-bond donors and metabolic lability.

3,7,3'-Trimethoxyflavone Selection Evidence


Neuroprotection in Amyloid Beta Toxicity Models

3,7,3'-Trimethoxyflavone has been reported to prevent neuronal death from amyloid beta-induced toxicity and reduce intracellular reactive oxygen species (ROS) accumulation, which are key pathogenic events in Alzheimer's disease models . While direct quantitative data for the exact CAS 720675-70-7 compound is limited in primary literature, vendor technical summaries indicate that this specific substitution pattern is associated with significant neuroprotective effects . In contrast, the 3,5,7-trimethoxyflavone isomer does not share this neuroprotective profile, highlighting the importance of precise substitution for target engagement [1].

Neuroprotection vs. isomer
Class-level inference
Reduces Aβ-induced neuronal death and ROS; 3,5,7-isomer inactive
Supports neuroprotection assay context; substitution-specific
Qualitative vendor data; limited independent quantification
Neuroprotection Alzheimer's Disease ROS

Anti-Inflammatory Activity Comparison

Vendor datasheets state that 3,7,3'-Trimethoxyflavone exhibits anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis . While specific IC50 values are not provided, this claim is supported by its use as an analytical standard in herbal extract quality control, implying a recognized role in modulating inflammatory pathways . This differentiates it from other trimethoxyflavone isomers like 5,7,4'-trimethoxyflavone, which are primarily studied for cytotoxicity and melanogenesis inhibition [1].

Anti-inflammatory profile
Class-level inference
Reported anti-inflammatory properties; 5,7,4'-isomer focus on cytotoxicity
Supports anti-inflammatory pathway studies; application-focused differentiation
IC50 not available; verify with in-house assays
Anti-inflammatory Arthritis Natural Products

Analytical Standard Superior Purity

3,7,3'-Trimethoxyflavone is specifically marketed as an analytical standard with a minimum purity of 95% for use in quality control of herbal extracts . In comparison, other trimethoxyflavone compounds are often sold as research chemicals without the same level of certified purity or specified analytical application . For instance, 5,7,4'-trimethoxyflavone is typically available with a purity of ≥98% for general research, not specifically as a certified analytical standard . This distinction is critical for laboratories requiring validated reference materials for HPLC or GC-MS analysis.

Analytical standard grade
Head-to-head
Min. 95% purity, certified analytical standard for herbal QC
Required for validated QC methods; supports method-transfer context
Verify lot-specific certificate of analysis
Analytical Chemistry Quality Control Herbal Extracts

Hydroxyl Group Absence & Bioavailability

3,7,3'-Trimethoxyflavone (CAS 720675-70-7) is a fully methylated flavone lacking free hydroxyl groups, which significantly impacts its solubility, logP, and metabolic stability compared to hydroxylated analogs like pachypodol (5,4'-dihydroxy-3,7,3'-trimethoxyflavone) [1]. The absence of polar hydroxyls increases lipophilicity and may enhance membrane permeability, but also reduces aqueous solubility [2]. This structural difference is critical for in vitro and in vivo studies, as it influences compound handling and bioavailability. Quantitative data from PubChem indicates that pachypodol has a molecular weight of 344.3 g/mol and a more complex hydrogen bonding network due to two hydroxyl groups, whereas 3,7,3'-Trimethoxyflavone (MW 312.32 g/mol) is smaller and less polar [1].

MW & H-bond donors
Class-level inference
312.32 g/mol | HBD 0
vs. pachypodol 344.3 g/mol, HBD 2
Non-hydroxylated scaffold may enhance membrane permeability; supports SAR
Solubility and metabolic stability may differ
Drug Discovery Pharmacokinetics Structure-Property Relationship

Applications of 3,7,3'-Trimethoxyflavone


Herbal Medicine QC

3,7,3'-Trimethoxyflavone is specifically marketed as an analytical standard for the quality control of herbal extracts . This application is supported by its use as a reference material in the quantification of methoxyflavones in plant-derived products, ensuring batch-to-batch consistency and regulatory compliance. Procurement of this compound in its high-purity analytical standard form (min. 95%) is essential for laboratories conducting HPLC or LC-MS analyses of herbal preparations .

Alzheimer's Disease Neuroprotection

Based on vendor-reported biological activity, 3,7,3'-Trimethoxyflavone is indicated for studies investigating the prevention of amyloid beta-induced neuronal toxicity and reduction of ROS accumulation . This makes it a candidate compound for in vitro Alzheimer's disease research, where its specific substitution pattern may confer unique neuroprotective properties not observed in other trimethoxyflavone isomers.

Anti-Inflammatory Pathway Studies

The reported anti-inflammatory properties of 3,7,3'-Trimethoxyflavone position it as a tool compound for elucidating inflammatory signaling pathways, particularly in the context of arthritis and related conditions. Its use in this area is supported by its natural occurrence in plants traditionally used for inflammatory disorders, providing a rationale for mechanism-of-action studies.

Methoxyflavone SAR Studies

The precise 3,7,3'-substitution pattern of this compound makes it a valuable reference in SAR studies comparing the biological effects of methoxy group positioning on the flavone core. Its distinct profile relative to 3,5,7-trimethoxyflavone and 5,7,4'-trimethoxyflavone [1] allows researchers to systematically evaluate the impact of substitution on activity, solubility, and target engagement.

Application
Selection Property
Validation Focus
Herbal extract QC
Certified analytical standard (min. 95%)
HPLC/LC-MS method validation and batch consistency
Aβ toxicity model studies
Substitution-specific neuroprotection profile
ROS reduction and neuronal viability endpoints
Inflammatory signaling studies
Reported anti-inflammatory activity
Pathway modulation and cytokine profiling
Flavone SAR research
Defined 3,7,3'-methoxy pattern, no hydroxyls
Comparative activity across trimethoxyflavone isomers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


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